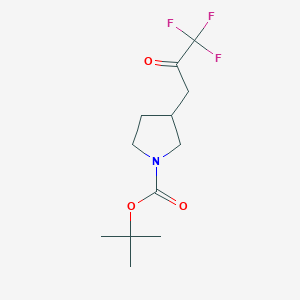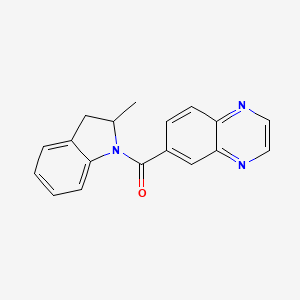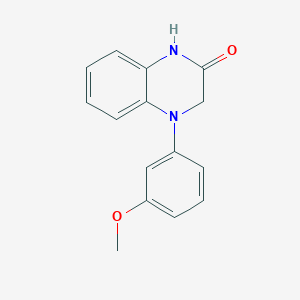
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known as MQC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MQC is a synthetic derivative of the natural alkaloid quinoline, and its unique chemical structure makes it a promising candidate for a variety of pharmacological and biochemical studies.
Aplicaciones Científicas De Investigación
Fragment-Based Drug Discovery
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: can serve as a valuable fragment electrophile in fragment-based drug discovery. Researchers use it as a “scout” fragment to explore covalent interactions with target proteins. By incorporating this compound into ligands, scientists gain insights into potential drug candidates and their binding modes .
Antimycobacterial Activity
In the fight against tuberculosis, this compound has been evaluated for its antimycobacterial activity. Researchers screened it against Mycobacterium tuberculosis strain H37R V. Understanding its efficacy against this pathogen contributes to the development of novel antimycobacterial agents .
Anticancer Potential
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: derivatives have been investigated for their anticancer properties. These compounds exhibit promising activity against cancer cells, making them relevant in oncology research. Further studies explore their mechanisms of action and potential as therapeutic agents .
Targeted Protein Degradation
Researchers have incorporated similar compounds into bifunctional tools, such as electrophilic PROTAC® molecules. These molecules selectively degrade specific proteins by recruiting E3 ligases. The Cravatt Lab has demonstrated the utility of such compounds in targeted protein degradation .
Antimicrobial Potential
In addition to tuberculosis, this compound’s derivatives have been evaluated for antimicrobial activity against bacteria like Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Their effectiveness against these pathogens informs antimicrobial drug development .
Structure–Activity Relationship Studies
Researchers use Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate and its analogs to explore structure–activity relationships (SAR). By systematically modifying the compound and assessing its biological effects, they gain insights into SAR principles, aiding drug design and optimization .
Propiedades
IUPAC Name |
methyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-10-5-4-9(13-12(16)17-2)7-8(10)3-6-11(14)15/h4-5,7H,3,6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLLYFSNZXHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)





![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)


